molecular formula Gd2Tl B15432564 CID 71318772 CAS No. 88566-58-9

CID 71318772

Cat. No.: B15432564
CAS No.: 88566-58-9
M. Wt: 518.9 g/mol
InChI Key: ABRXFCKISWVSBM-UHFFFAOYSA-N
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Description

For instance, highlights betulin-derived inhibitors (e.g., CID 72326, betulin) and steroid substrates like DHEAS (CID 12594), which are structurally complex and often studied for substrate specificity in enzymatic assays or as therapeutic agents . If CID 71318772 shares structural motifs with these compounds, it could exhibit similar biological properties, such as enzyme inhibition or receptor modulation.

Properties

CAS No.

88566-58-9

Molecular Formula

Gd2Tl

Molecular Weight

518.9 g/mol

InChI

InChI=1S/2Gd.Tl

InChI Key

ABRXFCKISWVSBM-UHFFFAOYSA-N

Canonical SMILES

[Gd].[Gd].[Tl]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on compound classes referenced in the evidence:

Structural Analogues

  • Betulin Derivatives: Betulin (CID 72326) and its derivatives, such as 3-O-caffeoyl betulin (CID 10153267), are triterpenoids with anti-inflammatory and anticancer activities. These compounds feature a lupane skeleton, with modifications (e.g., hydroxyl or caffeoyl groups) enhancing solubility or target affinity. CID 71318772, if a betulin derivative, may differ in substituent placement, affecting its pharmacokinetic profile (e.g., bioavailability, metabolic stability) .
  • Steroid Substrates :
    DHEAS (CID 12594) and taurocholic acid (CID 6675) are sulfated steroids involved in hormone synthesis and bile acid transport, respectively. Their structural similarity lies in a tetracyclic backbone with polar groups (e.g., sulfate, taurine) that dictate substrate recognition by transporters like OATP1B1. This compound could share this core but vary in side chains, influencing binding affinity or metabolic pathways .

Functional Analogues

  • Inhibitors of Transporters/Enzymes: Ginkgolic acid 17:1 (CID 5469634) and irbesartan (CID 3749) inhibit membrane transporters (e.g., OATPs) or angiotensin receptors. Ginkgolic acid’s aliphatic chain and phenolic group enable hydrophobic interactions, while irbesartan’s tetrazole moiety enhances hydrogen bonding. This compound may exhibit similar inhibitory mechanisms but with distinct potency due to variations in functional groups .
  • Synthetic Organic Compounds :
    Compounds like benzothiophene derivatives (e.g., CID 737737 in ) are structurally rigid and often used in drug design. Their brominated or methylated variants (e.g., 7-bromobenzo[b]thiophene-2-carboxylic acid) show high GI absorption and enzyme inhibition (e.g., CYP1A2). This compound, if a benzothiophene analogue, might differ in halogenation or carboxylation, altering toxicity or target selectivity .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound (CID) Class Molecular Weight (g/mol) Key Functional Groups Biological Activity References
This compound Undefined N/A Hypothetical Potential enzyme inhibition
Betulin (72326) Triterpenoid 442.72 Hydroxyl, Lupane core Anti-inflammatory, anticancer
DHEAS (12594) Sulfated steroid 372.48 Sulfate, Steroid core Hormone precursor
Ginkgolic acid (5469634) Phenolic lipid 346.52 Phenol, Aliphatic chain Transporter inhibition
CID 737737 Benzothiophene 257.10 Bromine, Carboxylic acid CYP1A2 inhibition

Table 2: Pharmacokinetic Properties

Compound (CID) GI Absorption BBB Penetration CYP Inhibition Toxicity
This compound High (predicted) Likely Hypothetical Undetermined
Betulin (72326) Moderate Low None reported Low
Irbesartan (3749) High Low CYP2C9 Low (controlled)
CID 737737 High Yes CYP1A2 Moderate

Research Findings and Discussion

  • Structural Insights: Overlay studies in (Figure 8) demonstrate that minor structural changes in steroid backbones (e.g., DHEAS vs. taurocholic acid) significantly alter substrate specificity. If this compound has a steroid-like structure, its orientation (e.g., sulfation pattern) could determine interactions with transporters .
  • Functional Implications : Betulin derivatives show that hydroxylation at C3 enhances solubility but reduces membrane permeability. This compound, with similar modifications, might balance these properties for improved therapeutic efficacy .
  • Toxicity Considerations: Benzothiophene derivatives () highlight the impact of halogens on toxicity.

Q & A

Q. How to develop a mechanistic hypothesis for this compound’s off-target effects?

  • Methodological Answer :
  • Perform chemoproteomic profiling using activity-based protein profiling (ABPP).
  • Combine with CRISPR-Cas9 screens to identify genetic vulnerabilities linked to off-target binding.
  • Validate hypotheses using in vitro reconstitution assays .

Data Presentation and Reproducibility

  • Tables :

    FrameworkApplication to this compound ResearchSource
    PICOTDefining patient-derived cell models
    FINEREnsuring ethical synthesis protocols
  • Key Guidelines :

    • Raw data (e.g., spectral files) should be archived in repositories like Zenodo .
    • Use IUPAC nomenclature and avoid proprietary software-dependent analyses .

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